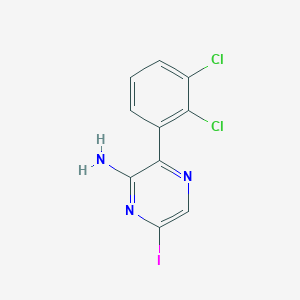

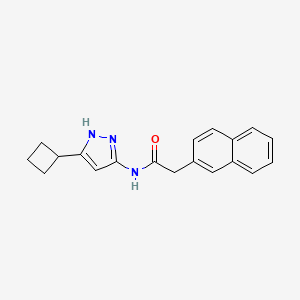

![molecular formula C16H17N3O3S2 B2935908 2-丁硫基-3-(4-硝基苯基)-6,7-二氢噻吩[3,2-d]嘧啶-4-酮 CAS No. 687569-18-2](/img/structure/B2935908.png)

2-丁硫基-3-(4-硝基苯基)-6,7-二氢噻吩[3,2-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a fused ring system (thieno[3,2-d]pyrimidin-4-one), which likely contributes to its stability and possibly its reactivity. The presence of the nitrophenyl group might make the compound a potential electrophile, while the butylsulfanyl group could provide unique steric and electronic effects .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The nitro group is typically reactive and might undergo reduction reactions. The sulfanyl group could also participate in various reactions, especially if oxidizing agents are present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group might increase its polarity, affecting its solubility in different solvents. The fused ring system could contribute to its stability and possibly its boiling and melting points .科学研究应用

双重酶抑制剂

与 2-丁硫基-3-(4-硝基苯基)-6,7-二氢噻吩[3,2-d]嘧啶-4-酮 在结构上相关的化合物已被合成,并评估了它们对胸苷酸合酶 (TS) 和二氢叶酸还原酶 (DHFR) 的抑制活性。这些酶对于 DNA 合成和修复至关重要,使这些化合物成为癌症治疗的潜在候选者。例如,N-{4-[(2-氨基-6-甲基-4-氧代-3,4-二氢噻吩[2,3-d]嘧啶-5-基)硫烷基]苯甲酰}-L-谷氨酸及其类似物表现出有效的双重抑制活性,其中一些化合物显示出迄今为止已知的最強效双重抑制 (Gangjee 等人,2008)。

超分子化学

另一个感兴趣的领域是通过四氢键使与目标化学结构密切相关的脲嘧啶酮二聚化。此特性对于开发超分子组装体非常重要,超分子组装体在材料科学和纳米技术中具有潜在应用。二聚化过程证明了这些化合物形成高度稳定的非共价组装体的能力,这是分子机器和材料设计中的一个基本原理 (Beijer 等人,1998)。

抗菌活性

已探索了相关的噻吩[3,2-d]嘧啶衍生物的抗菌特性。例如,吡啶噻吩嘧啶和吡啶噻吩三嗪对各种微生物菌株表现出显着的体外抗菌活性。这些发现表明在开发新的抗菌剂方面具有潜在应用,这对于解决抗生素耐药性日益严重的问题至关重要 (Abdel-rahman 等人,2002)。

抗肿瘤活性

此外,噻吩[3,2-d]嘧啶衍生物已被合成并评估了它们的抗肿瘤活性。某些化合物对各种人类癌细胞系表现出有效的抗癌活性,与已知的化学治疗剂相当。这项研究强调了噻吩[3,2-d]嘧啶衍生物在癌症治疗中的潜力,突出了结构修饰对于增强生物活性的重要性 (Hafez 和 El-Gazzar,2017)。

醛糖还原酶抑制

此外,与所讨论的化合物相关的吡啶嘧啶酮衍生物已被确定为醛糖还原酶 (ALR2) 的选择性抑制剂,醛糖还原酶是糖尿病并发症中的相关酶。这些化合物表现出显着的抑制效力和抗氧化特性,表明它们在治疗或预防糖尿病并发症方面具有潜力 (La Motta 等人,2007)。

未来方向

作用机制

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibitCDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is often a target in cancer treatment .

Mode of Action

This inhibition could lead to alterations in cell cycle progression, potentially leading to apoptosis .

Biochemical Pathways

Inhibition of CDK2 can disrupt the progression from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest .

Result of Action

Similar compounds have shown significant inhibitory activity against various cancer cell lines . If this compound acts similarly, it could potentially induce cell cycle arrest and apoptosis in cancer cells .

属性

IUPAC Name |

2-butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S2/c1-2-3-9-24-16-17-13-8-10-23-14(13)15(20)18(16)11-4-6-12(7-5-11)19(21)22/h4-7H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSBWGBLAUDPSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

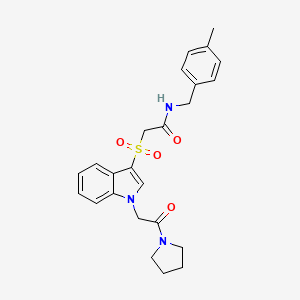

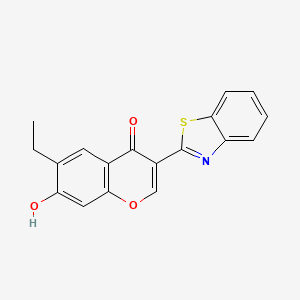

![4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine](/img/structure/B2935829.png)

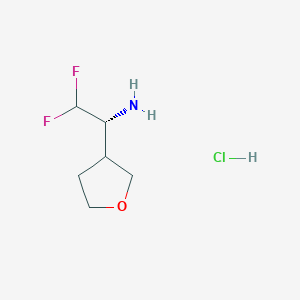

![ethyl 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2935833.png)

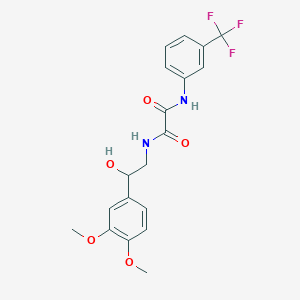

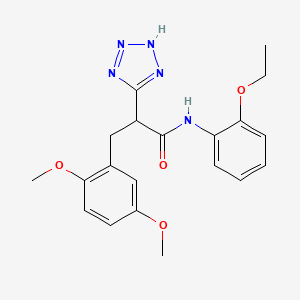

![N-cyclopentyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2935834.png)

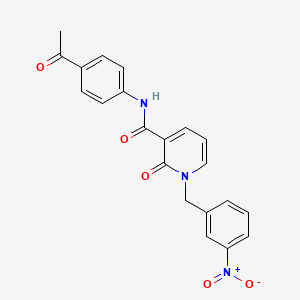

![3-((Z)-{3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1H-indol-2-one](/img/structure/B2935837.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide](/img/structure/B2935838.png)

![Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone](/img/structure/B2935840.png)